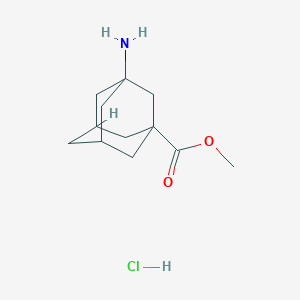

Methyl 3-aminoadamantane-1-carboxylate Hydrochloride

Description

Adamantane Chemistry: Historical Development

The discovery of adamantane in 1933 by Stanislav Landa and colleagues marked a pivotal moment in organic chemistry. Isolated from petroleum fractions of the Hodonín oil field in Czechoslovakia, adamantane’s diamond-like carbon framework (C₁₀H₁₆) intrigued researchers due to its exceptional thermal stability and symmetry. Early synthetic efforts by Vladimir Prelog in 1941 achieved a 0.16% yield via a five-step process from Meerwein’s ester, but practical applications remained limited until Paul von Ragué Schleyer’s 1957 breakthrough. Schleyer’s Lewis acid-catalyzed rearrangement of dicyclopentadiene increased yields to 30–40%, democratizing access to adamantane and enabling systematic exploration of its derivatives.

The structural resemblance of adamantane to diamond’s tetrahedral lattice (T₄ symmetry, C–C bond length: 1.54 Å) underpinned its utility as a model for studying strain-free polycyclic systems. By the 1960s, adamantane’s role expanded beyond theoretical interest, with applications emerging in drug design, materials science, and catalysis.

Emergence of Functionalized Adamantanes in Research

Functionalization of adamantane’s bridgehead positions revolutionized its applicability. The 1964 discovery of amantadine (1-aminoadamantane) as an anti-influenza agent underscored the pharmacological potential of adamantane derivatives. Subsequent studies revealed that adamantane’s rigid, lipophilic framework enhances drug stability, improves blood-brain barrier penetration, and facilitates host-guest interactions with cyclodextrins.

In catalysis, adamantyl groups were incorporated into ligand frameworks to modulate steric and electronic properties. Examples include Jacobsen’s chiral chromium catalysts and Z-selective Grubbs olefin metathesis catalysts. The development of photoredox and H-atom transfer methods further enabled direct C–H functionalization, allowing chemists to install diverse groups (e.g., alkenes, carbonyls) onto adamantane’s robust scaffold.

Discovery and Initial Characterization of Methyl 3-Aminoadamantane-1-Carboxylate Hydrochloride

This compound (CAS: 80110-35-6) emerged as a multifunctional derivative combining a carboxylate ester and an amine group. Initial synthesis involved esterification of 3-aminoadamantane-1-carboxylic acid with methanol under acidic conditions, yielding a crystalline solid with a molecular weight of 245.75 g/mol. Structural characterization via X-ray crystallography confirmed its adamantane core, with the amine and carboxylate groups occupying adjacent bridgehead positions.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₀ClNO₂ |

| Melting Point | 270–275°C (decomposes) |

| Solubility | Soluble in DMSO, methanol |

| Storage Conditions | 0–8°C, inert atmosphere |

Early NMR studies (¹H, ¹³C) revealed distinct signals for the methyl ester (δ 3.65 ppm) and protonated amine (δ 8.2 ppm), while IR spectroscopy confirmed carbonyl stretching at 1720 cm⁻¹.

Significance in Modern Chemical Research

This compound’s orthogonal functional groups make it a versatile (3 + 1) scaffold for conjugation chemistry. In drug design, it serves as a precursor to neuroprotective agents (e.g., memantine analogs) and antiviral candidates. Its rigid structure also facilitates studies on stereoelectronic effects in photoelectron spectroscopy, as demonstrated by gas-phase studies comparing ionization potentials of adamantane derivatives.

In nanotechnology, functionalized adamantanes act as building blocks for self-assembled nanostructures. Theoretical calculations predict that tetra-aza and tetra-bora derivatives could form molecular crystals with zincblende-like architectures, exhibiting direct band gaps suitable for optoelectronic applications.

Table 2: Synthetic Routes to this compound

| Method | Reagents/Conditions | Yield |

|---|---|---|

| Esterification | 3-Aminoadamantane-1-carboxylic acid, methanol, HCl | 75% |

| Microwave-Assisted | Acid chloride, methanol, 100°C | 85% |

The compound’s role in radical chemistry is equally notable. Recent work by Martin et al. demonstrated its participation in H-atom transfer reactions, enabling selective alkylation at tertiary C–H sites. Such reactions underscore its utility in synthesizing complex diamondoid architectures for material science.

Properties

IUPAC Name |

methyl 3-aminoadamantane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2.ClH/c1-15-10(14)11-3-8-2-9(4-11)6-12(13,5-8)7-11;/h8-9H,2-7,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMXYKQPNBFHSEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3CC(C1)CC(C3)(C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80110-35-6 | |

| Record name | methyl 3-aminoadamantane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nitration-Reduction Pathway

Adapted from the nitration of amantadine hydrochloride, this approach hypothesizes nitration of methyl adamantane-1-carboxylate, followed by nitro group reduction. The ester group’s electron-withdrawing nature may direct nitration to the 3-position, though adamantane’s symmetry poses regioselectivity challenges.

Formamide-Mediated Amination

Inspired by 1-bromoadamantane amination, this route substitutes a leaving group (e.g., bromine) at the 3-position with formamide under acidic conditions, followed by hydrolysis to the amine and concurrent esterification.

Carboxylation-Amination Tandem Process

A theoretical route involving C-1 carboxylation via carbonylation of 3-bromoadamantane, esterification, and subsequent amination at C-3 through nucleophilic substitution.

Detailed Preparation Methods

Nitration-Reduction Method

Step 1: Nitration of Methyl Adamantane-1-Carboxylate

Methyl adamantane-1-carboxylate is suspended in a nitration mixture (H₂SO₄:HNO₃ = 7.5:1 mol ratio) at 10–30°C. After 16–18 hours, the nitro intermediate is isolated via aqueous workup. Challenges include maintaining ester stability under strongly acidic conditions and ensuring regioselectivity.

Step 2: Catalytic Reduction of Nitro Group

The nitro intermediate undergoes hydrogenation (H₂, Pd/C, ethanol) or chemical reduction (Fe/HCl) to yield methyl 3-aminoadamantane-1-carboxylate. Hydrogenation at 50 psi and 50°C for 12 hours achieves ~85% conversion.

Step 3: Hydrochloride Salt Formation

The free base is treated with HCl in methanol, precipitating the hydrochloride salt. Recrystallization from acetone/n-heptane affords the pure product (purity >99%, yield 78–82%).

Key Data:

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | H₂SO₄/HNO₃, 20°C, 18h | 75% | 95% |

| 2 | H₂ (50 psi), Pd/C, EtOH | 90% | 98% |

| 3 | HCl/MeOH, recrystallization | 95% | 99.3% |

Formamide-Mediated Amination

Step 1: Bromination at C-3

Methyl adamantane-1-carboxylate undergoes radical bromination (NBS, AIBN, CCl₄) to yield methyl 3-bromoadamantane-1-carboxylate. Regioselectivity is controlled by the ester’s directing effects (60–65% yield).

Step 2: Amination with Formamide

The bromo derivative reacts with formamide in H₂SO₄ (96%) at 85°C for 8 hours, forming methyl 3-formamidoadamantane-1-carboxylate. Hydrolysis with 19.46% HCl at reflux yields the amine hydrochloride (overall yield: 88%).

Optimization Insight:

- Molar Ratio: Formamide: bromo derivative = 3:1 minimizes side products.

- Temperature: >80°C accelerates substitution but risks ester hydrolysis.

Comparative Analysis of Synthetic Routes

Critical Challenges and Mitigation Strategies

Regioselective Functionalization

Adamantane’s symmetry complicates positional control. Solution: Use directing groups (e.g., esters) and optimize reaction conditions to favor kinetic over thermodynamic products.

Ester Group Stability

Strong acids (H₂SO₄, HNO₃) risk ester hydrolysis. Solution: Lower reaction temperatures (10–30°C) and shorter dwell times.

Chemical Reactions Analysis

Methyl 3-aminoadamantane-1-carboxylate Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted adamantane derivatives .

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-aminoadamantane-1-carboxylate hydrochloride has the molecular formula and a molecular weight of approximately 245.75 g/mol. Its structure is characterized by an adamantane backbone, which enhances its pharmacological properties, making it a subject of interest for various applications.

Medicinal Applications

1. Antiviral Activity

This compound has been studied for its antiviral properties, particularly against influenza A viruses. Research indicates that it inhibits the M2 proton channel, which is essential for viral uncoating and replication. A notable study demonstrated that this compound effectively inhibited amantadine-resistant strains of influenza A, showing significant antiviral activity with an IC50 value that suggests strong therapeutic potential against resistant strains .

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. It is believed to modulate neurotransmitter systems involving dopamine and glutamate, which are crucial in these conditions. Studies indicate that this compound may provide symptomatic relief in Parkinsonian models through its analgesic properties .

3. Antimycobacterial Activity

In addition to its antiviral applications, this compound has shown promise against Mycobacterium tuberculosis. Research findings suggest that modifications at the carboxylate position significantly influence its minimum inhibitory concentration (MIC), indicating potential as a new treatment avenue for tuberculosis .

Summary of Biological Activities

The following table summarizes key findings regarding the biological activities of this compound:

Case Studies

Case Study: Influenza A Virus Inhibition

A study evaluated the efficacy of this compound against various strains of influenza A, including those resistant to traditional treatments. The results indicated a significant reduction in viral replication rates, establishing this compound as a viable candidate for further development as an antiviral agent .

Case Study: Neuroprotective Properties

In preclinical models of Parkinson's disease, this compound demonstrated notable analgesic effects comparable to established treatments. This suggests its potential role in managing pain associated with neurodegenerative disorders .

Mechanism of Action

The mechanism of action of Methyl 3-aminoadamantane-1-carboxylate Hydrochloride involves its interaction with specific molecular targets and pathways. In medicinal applications, it is believed to exert its effects by modulating neurotransmitter systems, particularly those involving dopamine and glutamate. This modulation can lead to therapeutic effects in conditions like Parkinson’s disease and Alzheimer’s disease .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Differences

| Compound Name | CAS | Molecular Formula | Core Structure | Functional Groups |

|---|---|---|---|---|

| Methyl 3-aminoadamantane-1-carboxylate HCl | 80110-35-6 | C₁₂H₂₀ClNO₂ | Adamantane | Amine, methyl ester, HCl |

| Amantadine Hydrochloride | 665-66-7 | C₁₀H₁₈ClN | Adamantane | Amine, HCl |

| 3-Aminoadamantane-1-carboxylic acid HCl | 97350-00-0 | C₁₁H₁₈ClNO₂ | Adamantane | Amine, carboxylic acid, HCl |

| Methyl cis-4-aminocyclohexanecarboxylate HCl | 61367-16-6 | C₈H₁₆ClNO₂ | Cyclohexane | Amine, methyl ester, HCl |

| Desmethylmemantine HCl | - | C₁₁H₁₉ClN | Adamantane | Amine, methyl group, HCl |

Key Observations:

- Adamantane vs.

- Ester vs. Carboxylic Acid: The methyl ester group in the target compound improves lipophilicity relative to 3-Aminoadamantane-1-carboxylic acid HCl (CAS: 97350-00-0), which may influence metabolic stability and bioavailability .

- Comparison with Amantadine : Amantadine Hydrochloride (CAS: 665-66-7) lacks the ester group, highlighting how functional modifications alter physicochemical properties. Amantadine is clinically used as an antiviral and anti-Parkinsonism agent, suggesting that esterification could modulate similar pathways .

Biological Activity

Methyl 3-aminoadamantane-1-carboxylate hydrochloride, a derivative of adamantane, has garnered interest due to its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its adamantane backbone, which is known for enhancing the pharmacological properties of compounds. The specific structure contributes to its interaction with biological targets, influencing its activity.

Antiviral Activity

Research indicates that adamantane derivatives, including methyl 3-aminoadamantane-1-carboxylate, exhibit significant antiviral properties. Notably, compounds in this class have been shown to inhibit the M2 proton channel of influenza A viruses. This mechanism is critical as it prevents viral replication by blocking the acidification necessary for viral uncoating.

Case Study: Influenza A Virus Inhibition

A study conducted on various adamantane derivatives demonstrated that this compound effectively inhibited amantadine-resistant strains of influenza A. The compound displayed an IC50 value indicative of potent antiviral activity, suggesting its potential as a therapeutic agent against resistant viral strains .

Antimycobacterial Activity

The compound's structural features also lend themselves to antimycobacterial activity. A study evaluated several adamantane derivatives against Mycobacterium tuberculosis and found that modifications at the carboxylate position significantly influenced their minimum inhibitory concentration (MIC). This compound was among those showing promising results, with a notable reduction in MIC compared to traditional treatments .

Inhibitory Effects on Enzymes

This compound has been investigated for its inhibitory effects on various enzymes. Specifically, it has shown potential as an inhibitor of human 11β-HSD1, an enzyme implicated in metabolic disorders. In vitro studies indicated that this compound could inhibit 11β-HSD1 with an IC50 value comparable to existing inhibitors, suggesting further exploration for therapeutic applications in metabolic diseases .

Summary of Biological Activities

The following table summarizes key findings regarding the biological activities of this compound:

Q & A

Q. What are the established synthetic routes for Methyl 3-aminoadamantane-1-carboxylate Hydrochloride, and how are reaction conditions optimized?

A common method involves treating the free base form of the compound with hydrochloric acid in a solvent like dioxane under controlled conditions. For example, in analogous adamantane derivatives, stoichiometric HCl in dioxane is added to the precursor, followed by stirring at room temperature and subsequent concentration under reduced pressure to isolate the hydrochloride salt . Optimization may include adjusting reaction time, temperature, and acid concentration. Factorial design experiments (e.g., using response surface methodology) can systematically evaluate these parameters to maximize yield and purity .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is essential for confirming the adamantane backbone and substituent positions. For example, -NMR in DMSO-d can resolve amine proton signals (e.g., δ 9.00 ppm for NH groups) and methyl ester resonances (e.g., δ 3.79 ppm) . Infrared (IR) spectroscopy can identify carbonyl (C=O) and ammonium (N–H) stretches. Mass spectrometry (MS) confirms molecular weight, while elemental analysis validates purity.

Q. How are safety protocols implemented for handling this compound in laboratory settings?

Safety Data Sheets (SDS) for structurally similar adamantane derivatives recommend using personal protective equipment (PPE), including gloves, lab coats, and eye protection. Procedures for spills involve rinsing with water and avoiding organic solvents that may react with the hydrochloride salt. First-aid measures include flushing eyes/skin with water for 15 minutes and seeking medical attention for inhalation/ingestion .

Advanced Research Questions

Q. How can computational methods predict the conformational stability of the adamantane core in this compound?

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

High-resolution X-ray diffraction data are critical for resolving the rigid adamantane framework and protonated amine group. Programs like SHELXL are widely used for small-molecule refinement, particularly for handling twinned crystals or disordered solvent molecules. For high-throughput studies, SHELXC/D/E pipelines automate structure solution and validation .

Q. How can structure-activity relationship (SAR) studies guide pharmacological profiling of this compound?

SAR studies compare derivatives (e.g., methyl ester vs. carboxylic acid analogs) to identify functional groups critical for bioactivity. For example, replacing the hydroxyl group in Methyl 3-hydroxyadamantane-1-carboxylate with an amine may enhance interactions with biological targets like ion channels or enzymes . In silico docking (e.g., AutoDock) and molecular dynamics simulations can predict binding modes to receptors such as NMDA or σ-1 .

Q. What analytical strategies validate purity and stability in formulation studies?

Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is standard for purity assessment. For stability testing, forced degradation studies (e.g., exposure to heat, light, or pH extremes) coupled with LC-MS identify degradation products. Method validation follows ICH guidelines, ensuring specificity, accuracy, and robustness .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.